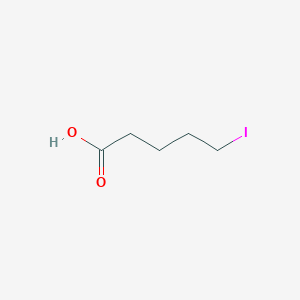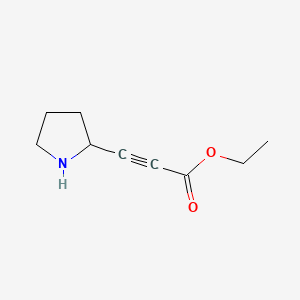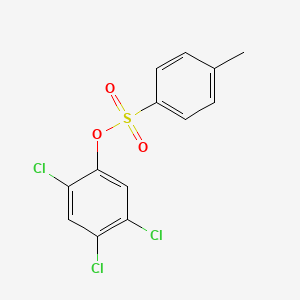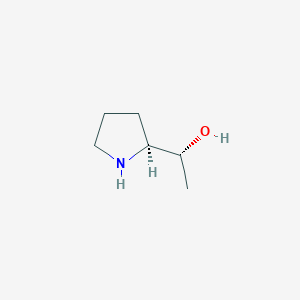
(R)-1-((S)-Pyrrolidin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((S)-Pyrrolidin-2-yl)ethanol is a chiral compound that features a pyrrolidine ring attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-Pyrrolidin-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-pyrrolidinone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of ®-1-((S)-Pyrrolidin-2-yl)ethanol may involve more scalable processes such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the precursor compound. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((S)-Pyrrolidin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of pyrrolidin-2-one or pyrrolidine-2-carbaldehyde.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated pyrrolidine derivatives.
Applications De Recherche Scientifique
®-1-((S)-Pyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-1-((S)-Pyrrolidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as a ligand that binds to receptors or as a substrate for enzymatic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(®-Pyrrolidin-2-yl)ethanol: The enantiomer of ®-1-((S)-Pyrrolidin-2-yl)ethanol, with opposite stereochemistry.
Pyrrolidin-2-ylmethanol: A similar compound with a methanol moiety instead of ethanol.
Pyrrolidin-2-ylpropane: A compound with a propane moiety instead of ethanol.
Uniqueness
®-1-((S)-Pyrrolidin-2-yl)ethanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence its binding affinity to receptors, its reactivity in chemical reactions, and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(1R)-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
IEBYUZARWOFDSE-RITPCOANSA-N |
SMILES isomérique |
C[C@H]([C@@H]1CCCN1)O |
SMILES canonique |
CC(C1CCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




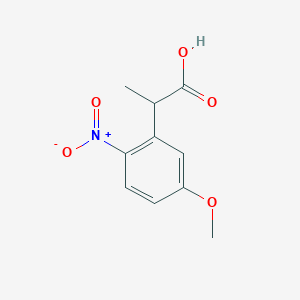

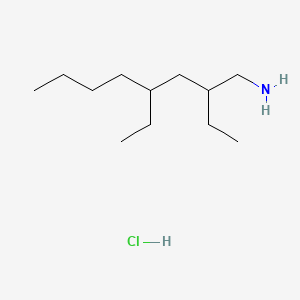
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

